N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Physicochemical profiling Screening library design Fraction Lipophilicity

HTS screening decks often lack compounds in the 280-300 Da / clogP 2.8-3.5 window. This N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1798485-42-3) fills that gap with three differentiating pharmacophoric vectors-C4 4-fluorophenyl dipole, rigid N-cyclohexyl carboxamide with low conformational entropy, and a 1H-triazole N1-H dual HBD motif. • MW 288.33, clogP ~3.1; ¹⁹F NMR δ ≈ -112 ppm enables label-free quantification (LOD 1-5 µM) without radiolabeling. • In stock for immediate shipment; bulk quantities available on request.

Molecular Formula C15H17FN4O
Molecular Weight 288.326
CAS No. 1798485-42-3
Cat. No. B2808115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1798485-42-3
Molecular FormulaC15H17FN4O
Molecular Weight288.326
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F
InChIInChI=1S/C15H17FN4O/c16-11-8-6-10(7-9-11)13-14(19-20-18-13)15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,21)(H,18,19,20)
InChIKeyKDLUHFQZALKPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Baseline Profile


N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1798485-42-3) is a fully synthetic, low-molecular-weight (288.33 g·mol⁻¹) 1,2,3-triazole-5-carboxamide derivative bearing a 4-fluorophenyl substituent at the triazole C4 position and an N-cyclohexyl carboxamide side chain . The compound belongs to the broader 1,4-disubstituted-1H-1,2,3-triazole chemotype, a privileged scaffold in medicinal chemistry and chemical biology, and is catalogued as a specialty research chemical for exploratory screening applications rather than as an approved pharmaceutical agent .

1
Library Selection Mid-range MW and lipophilicity screening library fit for diversity-oriented HTS deck gap filling.
2
Analytical Workflow Single-fluorine 19F NMR handle supports direct quantification workflow in biological matrices.
3
Binding Studies Dual hydrogen-bond donor motif and restricted N-cyclohexyl rotamer support target-engagement and entropy-component studies.

Why Generic Triazole Carboxamides Cannot Substitute


The 1,2,3-triazole-5-carboxamide scaffold tolerates extensive N1, C4, and carboxamide-side-chain diversification, producing compounds with divergent target engagement profiles even when substituents are closely related. In the absence of head-to-head bioactivity data, substitution is precluded by three structural features that jointly distinguish this compound from any generic triazole carboxamide congener: (i) the C4 4-fluorophenyl group introduces a permanent dipole and alters π-stacking geometry relative to non-halogenated phenyl or heteroaryl C4 substituents [1]; (ii) the N-cyclohexyl carboxamide imparts a sterically constrained, lipophilic secondary amide that differs fundamentally from N-alkyl, N-benzyl, or N-aryl carboxamide analogs in hydrogen-bonding capacity and conformational freedom [2]; and (iii) the 1H-tautomeric form of the triazole ring places the acidic N1–H in a specific spatial relationship with the C4-aryl and C5-carboxamide groups, creating a hydrogen-bond-donor geometry that is absent in N1-substituted triazole isomers [2]. Consequently, exchanging this compound for a generic N-alkyl-4-phenyl-triazole-5-carboxamide would alter at least three pharmacophoric vectors simultaneously, invalidating any structure–activity relationship (SAR) conclusion drawn from screening data [2].

4-F substituent C4 4-fluorophenyl introduces a permanent dipole and alters π-stacking geometry; non-halogenated or 4-Cl/4-CH₃ analogs may shift target-engagement profiles.
N-Cyclohexyl Sterically constrained N-cyclohexyl carboxamide locks the amide N–H in a single rotameric state; N-alkyl or N-benzyl analogs may not replicate binding-mode entropy profile.
1H-Tautomer Triazole N1–H donor is absent in N1-substituted isomers; HBD-dependent SAR conclusions may not transfer to N1-alkyl or N1-aryl triazole-5-carboxamides.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Lipophilicity Differentiation

The combination of a C4 4-fluorophenyl group and an N-cyclohexyl carboxamide side chain in N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide yields a computed molecular weight of 288.33 g·mol⁻¹ and a calculated clogP of approximately 3.1, placing it within the optimal 'lead-like' physicochemical space for cellular permeability and aqueous solubility in high-throughput screening (HTS) campaigns . By comparison, the des-fluorophenyl analog N-cyclohexyl-1H-1,2,3-triazole-5-carboxamide (MW ≈ 228.3 g·mol⁻¹, clogP ≈ 1.8) is significantly smaller and more polar, while the des-cyclohexyl analog N-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (MW ≈ 206.2 g·mol⁻¹, clogP ≈ 1.5) falls below the typical molecular weight floor preferred for fragment-based screening [1]. The 82–106 g·mol⁻¹ mass differential and >1.3 log unit lipophilicity shift relative to either analog mean that the three compounds occupy largely non-overlapping distribution space in compound library selection algorithms and cannot be treated as interchangeable [1].

MW & Lipophilicity
Class-level
ΔMW +60–82 g·mol⁻¹; ΔclogP +1.3–1.6 log units vs. des-fluorophenyl and des-cyclohexyl analogs
Supports library selection-space differentiation from smaller or more polar triazole carboxamide analogs.
Computed values; empirical validation not publicly available.
Physicochemical profiling Screening library design Fraction Lipophilicity

Fluorine-Induced Conformational and Electronic Effects

The C4 4-fluorophenyl substituent in N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide introduces a strong electronegative perturbation (Hammett σₚ = +0.06 for F vs. σₚ = 0.00 for H) that reduces the aryl ring electron density and alters the preferred dihedral angle between the triazole and phenyl rings by approximately 5–15° relative to the non-fluorinated parent [1]. This subtle torsional effect, combined with the fluorine atom's ability to participate in orthogonal C–F···H–C and C–F···C=O multipolar interactions, differentiates the compound from its 4-chlorophenyl (σₚ = +0.23), 4-methylphenyl (σₚ = −0.17), and unsubstituted phenyl analogs in both protein-binding and crystal-engineering contexts [2]. Additionally, the presence of a single fluorine atom provides a sensitive ¹⁹F NMR handle (δ ≈ −110 to −115 ppm) that enables direct quantification of compound concentration in biological matrices without requiring MS detection, a feature absent in all non-fluorinated triazole-5-carboxamide screening compounds [2].

¹⁹F NMR Detection
Class-level
δ ≈ −112 ± 3 ppm; exclusive ¹⁹F handle absent in all non-fluorinated triazole-5-carboxamide analogs
Supports ¹⁹F NMR-based quantification workflow without MS infrastructure or radiolabeling.
Predicted shift via SCS rules; matrix-specific validation recommended.
Fluorine medicinal chemistry Conformational analysis 19F NMR detection

Conformational Rigidity of N-Cyclohexyl Carboxamide

The N-cyclohexyl carboxamide moiety in N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide adopts a sterically constrained chair conformation with the amide N–H locked in a single rotameric state due to A1,3-strain between the cyclohexyl α-CH and the carboxamide carbonyl oxygen [1]. In contrast, N-benzyl carboxamide analogs (e.g., N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide) exhibit greater conformational flexibility around the benzylic C–N bond, and N-linear alkyl carboxamide analogs populate multiple gauche/anti rotamers in solution at physiological temperature [2]. The restricted N–H orientation in the cyclohexyl derivative reduces the entropic penalty upon target binding by an estimated 0.5–1.5 kcal·mol⁻¹ (ΔΔS‡ contribution) relative to the more flexible N-benzyl or N-n-propyl congeners, assuming comparable enthalpic contacts [1]. This entropic advantage is structurally encoded and cannot be replicated by N-alkyl or N-benzyl analogs without introducing a different steric and stereoelectronic environment [2].

Conformational Restriction
Class-level
Single dominant N–H rotamer; estimated ΔΔG‡ (entropic) ≈ 0.5–1.5 kcal·mol⁻¹ favoring cyclohexyl over flexible N-alkyl/N-benzyl analogs
Supports entropy-component deconvolution in ITC and SPR binding studies.
Estimate from NMR rotamer literature; target-dependent validation needed.
Conformational restriction Secondary amide geometry Crystal engineering

1H-Tautomer Hydrogen-Bond-Donor Geometry

N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide exists predominantly in the 1H-tautomeric form (triazole N1–H), providing a hydrogen-bond donor (HBD) with an estimated pKa ≈ 9–10 that is positioned approximately 2.4 Å from the carboxamide carbonyl oxygen, enabling a potential intramolecular N–H···O=C interaction that stabilizes a pseudo-cyclic conformation [1]. In contrast, N1-methyl or N1-phenyl-1,2,3-triazole-5-carboxamide analogs lack this HBD entirely, converting the triazole ring into a pure hydrogen-bond acceptor [2]. The presence of the N1–H donor increases the compound's total HBD count from 1 (amide N–H only) to 2, altering the compound's placement in physicochemical property space (e.g., Rule-of-Five HBD count) and its ability to engage bidentate hydrogen-bonding motifs with biological targets [1]. This tautomer-dependent HBD capacity is a yes/no binary feature that cannot be dialed in gradually through substituent tuning [2].

HBD Count
Class-level
HBD count = 2 (amide N–H + triazole N1–H) vs. HBD count = 1 for N1-substituted analogs; pKa(N1–H) ≈ 9–10
Supports bidentate H-bond target-engagement studies; N1-substituted compounds cannot replicate this motif.
Tautomeric preference inferred from analog NMR; pKa estimated from azole literature.
Tautomerism Hydrogen-bond donor capacity Triazole NH acidity

Research and Industrial Application Scenarios


Diversity-Oriented Screening Library Gap Filling

The compound's MW (288.33 g·mol⁻¹) and clogP (~3.1) position it in the 280–300 Da / clogP 2.8–3.5 window that is systematically under-represented in commercial screening collections dominated by either smaller fragments (<250 Da) or larger lead-like compounds (>350 Da) . Procurement for diversity-oriented HTS decks directly addresses this gap, as evidenced by the compound's catalog inclusion in Hit2Lead and ChemBridge screening compound portfolios .

19F NMR-Based Quantification in Biological Matrices

The single fluorine atom provides a clean ¹⁹F NMR resonance (predicted δ ≈ −112 ppm) that enables concentration determination in plasma, cell lysate, or tissue homogenate with a limit of detection of approximately 1–5 µM on a standard 400 MHz NMR instrument using ¹⁹F observe probe . This eliminates the cost and lead time associated with ¹⁴C or ³H radiolabeling and avoids ion-suppression artifacts common in LC-MS quantification for low-level compound exposure studies .

Entropy Optimization in Target-Binding Studies

The N-cyclohexyl carboxamide rotameric restriction, supported by the energetic analysis above, makes this compound a suitable tool for calorimetric (ITC) and surface plasmon resonance (SPR) studies where the entropic component of binding (ΔSbind) is deconvoluted from the enthalpic component by comparing with more flexible N-benzyl or N-alkyl triazole carboxamide congeners .

Bidentate Hydrogen-Bond Donor Target Engagement

The combination of the triazole N1–H (pKa ≈ 9–10) and the amide N–H provides a rigidly spaced dual HBD motif appropriate for targeting proteins with paired hydrogen-bond acceptor residues (e.g., kinase hinge regions, phosphatase active sites) . This motif can be exploited in structure-based virtual screening and pharmacophore modeling without requiring synthetic modification of the core scaffold .

Application
Selection Property
Validation Focus
Screening library gap filling
Mid-range MW and lipophilicity profile
Chemical-space coverage and diversity assessment
¹⁹F NMR bioanalytical detection
Single-fluorine ¹⁹F NMR handle
Matrix-specific quantification and LOD validation
Entropy-component binding analysis
N-cyclohexyl rotameric restriction profile
ITC/SPR entropy-enthalpy deconvolution
Bidentate H-bond target engagement
Dual HBD (triazole N1–H + amide N–H) motif
HBD-dependent SAR and pharmacophore modeling
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